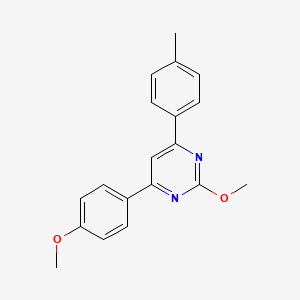

![molecular formula C22H26N6O B5500612 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of urea derivatives, such as N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea, often involves the reaction of amines with isocyanates or through the Lossen rearrangement. A method demonstrating the synthesis of ureas includes the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides a racemization-free synthesis pathway from carboxylic acids to ureas under mild conditions, offering an environmentally friendly and cost-effective approach (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography or computational methods like Density Functional Theory (DFT). These analyses provide insights into bond lengths, angles, and overall geometry, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, studies on similar pyrimidine derivatives have used DFT and X-ray crystallography to elucidate the structure and electronic properties, offering a foundation for understanding the molecular structure of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea derivatives (Huang et al., 2020).

科学的研究の応用

Antioxidant Activity Exploration

Researchers have synthesized derivatives related to the specified compound and evaluated their antioxidant activities. For instance, a study explored the synthesis and antioxidant activity of various pyrimidine derivatives, demonstrating the potential of these compounds in scavenging free radicals and protecting against oxidative stress (S. George et al., 2010).

Anticancer Drug Development

A significant application includes the design and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a selective inhibitor of histone deacetylases (HDACs), demonstrating potent anticancer activity and highlighting the therapeutic potential of such compounds (Nancy Z. Zhou et al., 2008).

Herbicidal Activity

Another study discussed substituted tetrahydropyrimidinones as a new class of herbicides that induce chlorosis by inhibiting carotenoid biosynthesis. This research underlines the utility of pyrimidine derivatives in agricultural sciences to develop more effective and selective herbicides (P. Babczinski et al., 1995).

Advancements in Organic Synthesis

Furthermore, the exploration of new synthetic routes for urea derivatives, including those incorporating pyrimidine structures, has been a focus of research. For example, the Lossen rearrangement facilitated the synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a versatile method for constructing complex molecules with potential biological activities (Kishore Thalluri et al., 2014).

Cytokinin-like Activity and Plant Growth Regulation

Urea derivatives have been identified to exhibit cytokinin-like activity, significantly influencing plant growth and development. Studies have shown that certain urea compounds can enhance adventitious root formation, underscoring the importance of chemical structure in biological activity (A. Ricci & C. Bertoletti, 2009).

特性

IUPAC Name |

1-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-(4-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-4-16-6-8-18(9-7-16)26-22(29)27-19-12-10-17(11-13-19)25-20-14-15(3)24-21(28-20)23-5-2/h6-14H,4-5H2,1-3H3,(H2,26,27,29)(H2,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHOVIBGYNLYCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((2-(Ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3-(4-ethylphenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5500538.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500540.png)

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![N~1~-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5500550.png)

![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

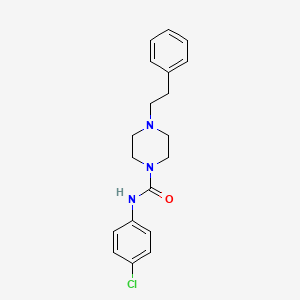

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)